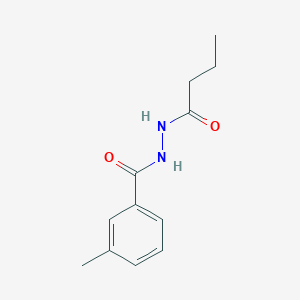

N'-butanoyl-3-methylbenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-butanoyl-3-methylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-5-11(15)13-14-12(16)10-7-4-6-9(2)8-10/h4,6-8H,3,5H2,1-2H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDYKICNQNBKFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NNC(=O)C1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis Optimization of N Butanoyl 3 Methylbenzohydrazide

Established Synthetic Pathways for Benzohydrazide (B10538) Core Structures

The synthesis of benzohydrazide derivatives is a well-established area of organic chemistry, with numerous methods developed to construct the core benzohydrazide scaffold. biointerfaceresearch.comthepharmajournal.com These methods can be broadly categorized into classical and modern catalytic approaches.

Classical Amidation and Hydrazide Bond Formation Strategies

The traditional and most direct route to forming the hydrazide bond is through the condensation of a carboxylic acid derivative with hydrazine (B178648). A common method involves the reaction of a benzoic acid ester, such as methyl benzoate, with hydrazine hydrate (B1144303). thepharmajournal.com This reaction is typically carried out under reflux conditions for a couple of hours. thepharmajournal.com Upon cooling, the benzohydrazide product precipitates out of the solution and can be collected by filtration. thepharmajournal.com

Another classical approach involves the use of acyl chlorides. The acyl chloride is reacted with hydrazine hydrate, often in the presence of a base to neutralize the hydrochloric acid byproduct. This method is highly efficient but requires the prior synthesis of the acyl chloride from the corresponding carboxylic acid, often using reagents like thionyl chloride or oxalyl chloride.

Modern Catalytic Approaches for Targeted Synthesis

In recent years, more sophisticated and efficient catalytic methods have been developed for the synthesis of amides and hydrazides, aiming to overcome the limitations of classical methods, such as harsh reaction conditions and the generation of stoichiometric waste. mdpi.com These modern approaches often utilize transition metal catalysts or organocatalysts to facilitate the direct coupling of carboxylic acids and amines or hydrazines. mdpi.comnih.gov

For instance, direct amidation of carboxylic acids with amines can be achieved using various catalysts, which activate the carboxylic acid in situ. mdpi.com While much of this research has focused on amide bond formation, the principles are readily applicable to hydrazide synthesis. Catalytic systems based on boron, for example, have been shown to be effective in promoting direct amidation. mdpi.com Additionally, palladium-catalyzed cross-coupling reactions have been explored for the synthesis of aryl amides from phenyl esters and anilines, offering a different reactivity profile. mdpi.com

Another area of advancement is the use of microwave irradiation to accelerate the reaction between a benzoic acid ester and hydrazine hydrate. thepharmajournal.com This technique can significantly reduce the reaction time from hours to minutes. thepharmajournal.com

Specific Synthetic Routes for N'-butanoyl-3-methylbenzohydrazide

The synthesis of this compound requires a multi-step approach, starting from the synthesis of the 3-methylbenzohydrazide (B76409) core, followed by acylation with a butanoyl group.

Rational Design of Precursor Molecules

The logical precursors for the synthesis of this compound are 3-methylbenzoic acid or its derivatives and butanoyl chloride or a related butanoylating agent. The synthesis would first involve the formation of 3-methylbenzohydrazide. This can be achieved by reacting methyl 3-methylbenzoate (B1238549) with hydrazine hydrate. thepharmajournal.comnih.gov

Alternatively, 3-methylbenzoyl chloride can be reacted with hydrazine hydrate. The resulting 3-methylbenzohydrazide is then acylated in a subsequent step. The choice of butanoylating agent is crucial. Butanoyl chloride is a common choice due to its high reactivity. However, butyric anhydride (B1165640) or even butyric acid, in the presence of a suitable coupling agent, could also be employed.

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is critical to maximize the yield and purity of the final product. Key parameters to consider include temperature, reaction time, and the choice of solvent.

For the initial formation of 3-methylbenzohydrazide from methyl 3-methylbenzoate and hydrazine hydrate, the reaction is typically refluxed in an alcoholic solvent like ethanol (B145695). thepharmajournal.com The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC). nih.gov

In the subsequent acylation step, the choice of solvent is important. Aprotic solvents such as dichloromethane (B109758), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are often used to prevent side reactions with the solvent. The reaction is typically carried out at room temperature or slightly below to control the reactivity of the acyl chloride. researchgate.netresearchgate.net The addition of a base, such as triethylamine (B128534) or pyridine (B92270), is necessary to scavenge the HCl generated during the reaction.

The purification of the final product, this compound, is usually achieved by recrystallization from a suitable solvent or by column chromatography. nih.govnih.gov A purifying method for a structurally similar compound, N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, involves an acid wash to remove byproducts followed by basification to precipitate the desired product. google.comgoogle.com

Investigation of Catalytic Systems and Reagents

While the classical approach to acylation using an acyl chloride is generally effective, catalytic methods can offer milder reaction conditions and improved selectivity. For the acylation of the hydrazide, coupling agents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to couple butyric acid directly with 3-methylbenzohydrazide. nih.gov These reagents activate the carboxylic acid in situ, allowing for the formation of the amide bond under mild conditions.

The use of a catalytic amount of an acid, such as acetic acid or hydrochloric acid, can also be employed to catalyze the condensation reaction, particularly in the formation of hydrazones from hydrazides and aldehydes. nih.gov While not directly applicable to the acylation step, this highlights the role of catalysts in related reactions within the benzohydrazide family.

Recent research has also explored the use of ammonium (B1175870) salts to promote the cleavage of amide bonds with hydrazine, which could potentially be adapted for hydrazide synthesis under mild conditions. nih.gov

Synthetic Route Summary

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 3-Methylbenzoic acid | SOCl₂ or (COCl)₂ | 3-Methylbenzoyl chloride |

| 2 | 3-Methylbenzoyl chloride | Hydrazine hydrate, Base (e.g., Triethylamine), Solvent (e.g., DCM) | 3-Methylbenzohydrazide |

| 3 | 3-Methylbenzohydrazide | Butanoyl chloride, Base (e.g., Triethylamine), Solvent (e.g., DCM) | This compound |

Alternative Step 1 & 2:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methyl 3-methylbenzoate | Hydrazine hydrate, Reflux in Ethanol | 3-Methylbenzohydrazide |

Process Development and Scalability Investigations

The efficient production of this compound on a larger scale necessitates a focus on process development and scalability. The primary synthetic route involves a two-step process: the formation of 3-methylbenzohydrazide from 3-methylbenzoic acid, followed by its acylation with a butanoyl derivative.

Synthesis of 3-Methylbenzohydrazide: The initial step typically involves the esterification of 3-methylbenzoic acid, followed by reaction with hydrazine hydrate.

Esterification: 3-methylbenzoic acid is reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl or ethyl 3-methylbenzoate.

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate to produce 3-methylbenzohydrazide.

Acylation to Form this compound: The subsequent acylation of 3-methylbenzohydrazide can be achieved using various butanoylating agents. Common reagents include butanoyl chloride or butyric anhydride. The reaction is typically carried out in a suitable solvent, such as dichloromethane or toluene, often in the presence of a base to neutralize the acid byproduct.

For large-scale production, process optimization is crucial. Key parameters that are investigated to improve yield, purity, and cost-effectiveness include:

Solvent Selection: Evaluating different solvents for both reaction steps to optimize solubility, reaction rates, and ease of product isolation.

Catalyst Loading: Minimizing catalyst concentration while maintaining high conversion rates.

Temperature and Reaction Time: Determining the optimal temperature profile and reaction duration to maximize product formation and minimize byproduct generation.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization or column chromatography, to obtain the final product with high purity.

Recent advancements in process chemistry have explored solvent-free and catalyst-free conditions for the synthesis of N-acylhydrazones, which could be applicable to the large-scale production of this compound, offering environmental and economic benefits.

Advanced Derivatization Strategies for this compound Analogues

The structural framework of this compound offers multiple sites for modification, allowing for the synthesis of a diverse library of analogues with potentially enhanced properties. Advanced derivatization strategies focus on systematic modifications of both the butanoyl moiety and the 3-methylbenzohydrazide ring system, as well as the synthesis of specific stereoisomers.

Systematic Modifications on the Butanoyl Moiety

| Modification Strategy | Example of Reagent | Resulting Analogue Structure |

| Chain Length Variation | Propionyl chloride, Pentanoyl chloride | N'-propanoyl-3-methylbenzohydrazide, N'-pentanoyl-3-methylbenzohydrazide |

| Introduction of Branching | Isobutyryl chloride, Pivaloyl chloride | N'-isobutyryl-3-methylbenzohydrazide, N'-pivaloyl-3-methylbenzohydrazide |

| Functional Group Incorporation | 4-chlorobutanoyl chloride, 4-methoxybutanoyl chloride | N'-(4-chlorobutanoyl)-3-methylbenzohydrazide, N'-(4-methoxybutanoyl)-3-methylbenzohydrazide |

These modifications are typically achieved by reacting 3-methylbenzohydrazide with the corresponding acyl chloride or anhydride under standard acylation conditions.

Structural Variations on the 3-Methylbenzohydrazide Ring System

The aromatic ring of the 3-methylbenzohydrazide moiety provides a versatile scaffold for introducing a wide range of substituents, thereby modulating the electronic and steric properties of the molecule.

| Position of Substitution | Type of Substituent | Example of Starting Material |

| 4-position | Electron-donating (e.g., -OCH3) | 4-Methoxy-3-methylbenzoic acid |

| 5-position | Electron-withdrawing (e.g., -NO2) | 3-Methyl-5-nitrobenzoic acid |

| 6-position | Halogen (e.g., -Cl) | 6-Chloro-3-methylbenzoic acid |

The synthesis of these analogues begins with the appropriately substituted benzoic acid, which is then carried through the same synthetic sequence of esterification and hydrazinolysis, followed by acylation with a butanoyl derivative.

Synthesis of Stereoisomers and Enantiomeric Enrichment Methodologies

The this compound molecule can exhibit stereoisomerism, particularly if chiral centers are introduced through derivatization. The synthesis and separation of these stereoisomers are critical for understanding their specific biological activities.

N-acylhydrazones can exist as E/Z geometrical isomers around the C=N bond and as syn/anti conformers due to restricted rotation around the N-C(O) bond. researchgate.netnih.govresearchgate.net The predominant isomer is often the more stable E-isomer.

Synthesis of Chiral Analogues: Chiral centers can be introduced by using chiral building blocks in the derivatization process. For example, reacting 3-methylbenzohydrazide with a chiral carboxylic acid derivative would result in a diastereomeric mixture.

Enantiomeric Enrichment Methodologies: If a racemic mixture of a chiral analogue is synthesized, several methods can be employed for enantiomeric enrichment:

Chiral Chromatography: This is a powerful technique for separating enantiomers using a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP allows for their separation.

Diastereomeric Crystallization: This method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which have different physical properties and can often be separated by crystallization. The desired enantiomer is then recovered by removing the resolving agent.

Enzymatic Resolution: Lipases and other enzymes can be used to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

The development of stereoselective synthetic methods, such as asymmetric catalysis, is also an active area of research to directly produce enantiomerically enriched this compound analogues. rsc.org

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural characterization of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques reveal a wealth of information about the molecular structure and electronic environment.

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of N'-butanoyl-3-methylbenzohydrazide in solution and the solid state.

Expected ¹H and ¹³C NMR Spectral Features:

In a suitable solvent like DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylphenyl group, the protons of the butyl chain, and the N-H protons of the hydrazide linkage. The aromatic protons would typically appear in the downfield region (δ 7-8 ppm), with their splitting patterns revealing their substitution pattern. The methyl group on the benzene (B151609) ring would likely resonate as a singlet around δ 2.3-2.5 ppm. The protons of the butanoyl group would exhibit characteristic multiplets in the upfield region.

A key feature often observed in the NMR spectra of N-acylhydrazones is the presence of two sets of signals for some protons, which arises from the restricted rotation around the amide C-N bond, leading to the existence of syn and anti conformers. wikipedia.orguni.lu This conformational isomerism would cause a doubling of the signals for the N-H protons and the protons adjacent to the amide and imine functionalities.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbons of the amide and butanoyl groups are expected to appear in the most downfield region (δ 160-180 ppm). The aromatic carbons and the carbons of the butyl chain would have characteristic chemical shifts. Similar to the ¹H NMR, the presence of conformers could lead to a doubling of some carbon signals.

2D-NMR Techniques:

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals.

COSY: Would establish the connectivity between adjacent protons, for instance, within the butyl chain and the aromatic ring.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would reveal long-range correlations between protons and carbons (2-3 bonds), which is vital for confirming the connectivity across the entire molecular framework, including the linkages between the benzoyl, hydrazide, and butanoyl moieties.

Solid-State NMR (ssNMR):

In the absence of a single crystal suitable for X-ray diffraction, solid-state NMR could provide valuable information about the structure and packing of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would yield high-resolution spectra of the solid sample, offering insights into the conformational properties that are not averaged out as they are in solution.

Table 1: Representative ¹H NMR Data for a Related N-Acylhydrazone Compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.20 - 7.80 | m |

| NH | 10.50 - 11.50 | s (br) |

| =CH | 8.00 - 8.50 | s |

| Ar-CH₃ | 2.35 | s |

| -CH₂- (butanoyl) | 2.20 | t |

| -CH₂- (butanoyl) | 1.60 | sext |

| -CH₃ (butanoyl) | 0.95 | t |

Note: This table presents typical chemical shift ranges for a representative N-acylhydrazone and is for illustrative purposes only.

High-resolution mass spectrometry is essential for confirming the elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would provide a highly accurate mass measurement of the molecular ion.

For this compound (C₁₂H₁₆N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be determined with high precision, allowing for the unambiguous confirmation of its molecular formula. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the proposed structure by showing characteristic losses of fragments corresponding to the butanoyl and 3-methylbenzoyl moieties.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [C₁₂H₁₆N₂O₂ + H]⁺ | 221.1285 |

| [C₁₂H₁₆N₂O₂ + Na]⁺ | 243.1104 |

Note: These values are calculated based on the molecular formula and are for illustrative purposes.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound.

Expected Infrared (IR) Spectral Features:

The IR spectrum is expected to display characteristic absorption bands for the various functional groups:

N-H stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the hydrazide group.

C-H stretching: Bands in the 2850-3100 cm⁻¹ region due to the stretching vibrations of the aromatic and aliphatic C-H bonds.

C=O stretching: A strong absorption band, often referred to as the "amide I" band, between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl group in the hydrazide linkage. nih.gov

C=C stretching: Bands in the 1450-1600 cm⁻¹ range due to the aromatic ring.

N-H bending: An "amide II" band around 1520-1570 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.

Table 3: Representative IR Absorption Bands for a Related Benzohydrazide (B10538)

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch | ~3300 |

| C=O stretch (Amide I) | ~1650 |

| N-H bend (Amide II) | ~1550 |

| C-N stretch | ~1250 |

Note: This table presents typical IR absorption frequencies for a representative benzohydrazide and is for illustrative purposes only.

UV-Visible (UV-Vis) and fluorescence spectroscopy can provide insights into the electronic structure and conjugation within the this compound molecule.

UV-Vis Spectroscopy:

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring and the n → π* transitions associated with the carbonyl group. The presence of the conjugated system involving the benzene ring and the hydrazide moiety would influence the position and intensity of these absorption maxima.

Fluorescence Spectroscopy:

If the molecule is fluorescent, its emission spectrum would be characteristic of its electronic structure. The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield would be important parameters to characterize its photophysical properties.

X-ray Crystallography and Single-Crystal Diffraction Studies

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional molecular structure in the solid state.

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction analysis would provide precise information on:

Bond lengths, bond angles, and torsion angles: This data would reveal the exact geometry of the molecule. For instance, the C-N and N-N bond lengths in the hydrazide moiety can provide insights into the degree of delocalization.

Conformation: The analysis would confirm the conformation adopted by the molecule in the crystal lattice, including the planarity of the hydrazide unit and the relative orientation of the 3-methylphenyl and butanoyl groups. Studies on similar compounds have shown that the acylhydrazone moiety is often nearly planar. Current time information in Bangalore, IN.

Intermolecular interactions: The crystal packing would be elucidated, revealing any hydrogen bonding, π-π stacking, or van der Waals interactions that stabilize the crystal structure. The N-H and C=O groups of the hydrazide are strong hydrogen bond donors and acceptors, respectively, and are expected to play a key role in the supramolecular assembly. nih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Related Benzohydrazide Derivative

| Parameter | Typical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| N-N Bond Length | ~1.37 Å |

| C=O Bond Length | ~1.23 Å |

| Hydrogen Bonding | N-H···O interactions forming dimers or chains |

Note: This table presents typical crystallographic data for a representative benzohydrazide and is for illustrative purposes only.

A comprehensive search of scientific literature and chemical databases was conducted to gather information on the chemical compound this compound for the purpose of generating a detailed article focusing on its advanced structural elucidation and conformational analysis.

Therefore, it is not possible to provide the requested article with the specified level of scientific detail and accuracy, as the foundational research data on the crystal structure, intermolecular interactions, and chiroptical properties of this compound does not appear to be publicly available in the searched resources.

No Specific Research Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical chemistry studies have been published on the compound this compound.

While extensive research exists on the broader classes of benzohydrazide and N-acylhydrazone derivatives, data focusing explicitly on the quantum chemical properties, molecular dynamics, and biomolecular interactions of this compound is not available in the public domain.

Computational and theoretical chemistry are powerful tools for understanding the electronic structure, reactivity, and potential biological activity of molecules. Methodologies such as Density Functional Theory (DFT), analysis of Frontier Molecular Orbitals (HOMO-LUMO), and molecular docking are routinely applied to compounds with similar structural motifs. These studies provide valuable insights into:

Electronic Properties: DFT and ab initio methods are used to calculate the distribution of electrons within a molecule, which governs its chemical behavior.

Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of a molecule's ability to donate or accept electrons, providing clues about its reactivity in chemical reactions.

Spectroscopic Prediction: Computational methods can predict spectroscopic parameters (e.g., infrared and NMR spectra), which can then be validated against experimental data to confirm the molecular structure.

Conformational Analysis: Molecular dynamics simulations can explore the different shapes (conformations) a molecule can adopt and how it interacts with solvents.

Biomolecular Interactions: Molecular docking is a computational technique used to predict how a small molecule (ligand) might bind to a larger biological molecule, such as a protein. This is crucial in drug discovery for predicting potential therapeutic targets.

While the principles and methods for such analyses are well-established, their application to this compound has not been reported in published literature. Therefore, it is not possible to provide the detailed research findings, data tables, and specific analysis requested in the article outline.

The synthesis and characterization of various other benzohydrazide derivatives have been reported, often accompanied by computational studies to rationalize their observed biological activities. However, without specific research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Further experimental and computational research would be necessary to elucidate the specific chemical and physical properties of this compound.

Computational and Theoretical Chemistry of N Butanoyl 3 Methylbenzohydrazide

Molecular Docking and Ligand-Target Interaction Modeling

Energetic Analysis of Predicted Interactions

Energetic analysis is a cornerstone of computational chemistry, providing quantitative insights into the stability and nature of intermolecular interactions. For N'-butanoyl-3-methylbenzohydrazide, understanding its interactions with biological targets, such as enzyme active sites, is crucial for explaining its mechanism of action. Methods like Energy Decomposition Analysis (EDA) are employed to dissect the total interaction energy (ΔE_int) into physically meaningful components. illinois.eduunl.edu This partitioning helps to clarify whether an interaction is driven by electrostatics, orbital interactions (covalency), dispersion forces, or Pauli repulsion. illinois.eduresearchgate.net

The interaction energy is typically broken down as follows:

ΔE_Pauli : This term represents the destabilizing Pauli repulsion arising from the interaction between occupied orbitals of the interacting fragments (the Pauli principle).

ΔE_elstat : This is the classical electrostatic interaction between the unperturbed charge distributions of the fragments. It can be attractive or repulsive.

ΔE_orb : The orbital interaction term reflects the stabilizing effects of charge transfer and polarization (the mixing of occupied and unoccupied orbitals). It is a key indicator of covalent character in an interaction.

ΔE_disp : This term accounts for the stabilizing dispersion forces (e.g., London forces), which are crucial for non-covalent interactions.

While specific EDA data for this compound is not publicly available, a representative analysis for a hydrazide derivative interacting with a hypothetical receptor site can be illustrated. Density Functional Theory (DFT) calculations are often used for such analyses. researchgate.netnih.govnih.gov

A typical EDA output for a hydrogen-bonded complex, which is a likely interaction mode for a hydrazide, is shown in the table below. The values are illustrative and based on common findings for similar functional groups. researchgate.net

Table 1: Illustrative Energy Decomposition Analysis for a Hydrazide-Receptor Interaction

| Energy Component | Description | Typical Energy (kcal/mol) |

| ΔE_int | Total Interaction Energy | -15.0 |

| ΔE_Pauli | Pauli Repulsion | +40.0 |

| ΔE_elstat | Electrostatic Interaction | -35.0 (45.5%) |

| ΔE_orb | Orbital Interaction | -15.0 (19.5%) |

| ΔE_disp | Dispersion Energy | -5.0 (6.5%) |

| ΔE_strain | Strain/Preparation Energy | +5.0 |

| ΔE_binding | Total Binding Energy (ΔE_int + ΔE_strain) | -10.0 |

Note: Percentages are calculated with respect to the total attractive interactions (ΔE_elstat + ΔE_orb + ΔE_disp).

This type of analysis reveals the dominant forces driving the binding. In many biological systems, electrostatic and orbital interactions are significant contributors to the binding affinity of ligands. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like benzohydrazide (B10538) derivatives, which are known to possess a range of biological activities including insecticidal, antifungal, and anti-inflammatory properties, QSAR is a powerful tool for designing new, more potent analogues. biointerfaceresearch.comnih.gov The fundamental principle is that the structural and physicochemical properties of a molecule, encoded by molecular descriptors, determine its activity. nih.gov

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to represent the chemical structures numerically using molecular descriptors. nih.gov These descriptors can be calculated using various software packages and are categorized based on the structural information they encode. For a molecule like this compound, a diverse set of descriptors would be calculated to capture its key features.

Commonly used descriptor classes include:

Electronic Descriptors : These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial charges on atoms. They are crucial for modeling interactions involving electrostatics or charge transfer. nih.govnih.gov

Steric Descriptors : These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. They are important for modeling how a molecule fits into a receptor binding site.

Thermodynamic Descriptors : These include properties like heat of formation and total energy, which can relate to the stability of the molecule. nih.gov

Topological Descriptors : These are numerical representations of molecular connectivity and branching, such as the Kier & Hall connectivity indices or the Wiener index.

Physicochemical Descriptors : Properties like the logarithm of the partition coefficient (logP) and Topological Polar Surface Area (TPSA) are used to estimate a molecule's hydrophobicity and membrane permeability, respectively.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

| Electronic | HOMO/LUMO Energy, Dipole Moment | Reactivity, Polarity |

| Steric | Molecular Weight, Molar Refractivity | Size, Shape, Bulk |

| Thermodynamic | Heat of Formation, Total Energy | Molecular Stability |

| Topological | Wiener Index, Balaban Index | Connectivity, Branching |

| Physicochemical | logP, TPSA | Lipophilicity, Polarity, Permeability |

This table is a generalized representation based on common QSAR practices. nih.govnih.govresearchgate.netnih.gov

Development and Validation of Predictive QSAR Models

Once descriptors are calculated for a set of molecules with known activities, a model is developed using statistical methods to find the best correlation. The dataset is typically split into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used during model generation. researchgate.net Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). researchgate.netnih.gov

Model validation is a critical step to ensure the QSAR equation is robust and has genuine predictive ability. researchgate.net Key statistical metrics include:

r² (Coefficient of Determination) : Measures how well the model fits the training set data. A value close to 1 is desirable.

q² (Cross-validated r²) : Obtained from internal validation (e.g., leave-one-out cross-validation), it assesses the model's robustness. A q² > 0.5 is generally considered acceptable.

r²_pred (Predictive r²) : Calculated for the external test set, it is the most stringent test of a model's ability to predict the activity of new compounds. A value > 0.6 is often required.

RMSE (Root Mean Square Error) : Indicates the average deviation between predicted and actual values.

Table 3: Typical Statistical Validation Parameters for a QSAR Model

| Parameter | Description | Acceptable Value |

| r² | Goodness of fit (Training set) | > 0.8 |

| q² | Internal predictive ability (Cross-validation) | > 0.6 |

| r²_pred | External predictive ability (Test set) | > 0.6 |

| F-statistic | Statistical significance of the model | High value |

| RMSE | Root Mean Square Error | Low value |

Values are illustrative based on published QSAR studies on related heterocyclic compounds. researchgate.netnih.gov

Application in Virtual Screening and Library Design

A validated QSAR model becomes a powerful tool for virtual screening, a process used to search large chemical databases for novel compounds with desired biological activity. nih.gov This approach dramatically accelerates the initial stages of drug or pesticide discovery by prioritizing which compounds to synthesize and test experimentally. mdpi.comnih.gov

The workflow typically involves:

Library Preparation : Large virtual libraries, such as the Enamine REAL database (containing billions of make-on-demand compounds), are prepared for screening. mdpi.comyoutube.com

Descriptor Calculation : The same molecular descriptors used to build the QSAR model are calculated for every compound in the virtual library.

Activity Prediction : The QSAR model is applied to predict the biological activity of each virtual compound.

Hit Selection : Compounds are ranked based on their predicted activity. Top-ranking "hits" are selected for further analysis, which may include docking studies or other computational filters. nih.gov

Experimental Validation : A curated list of the most promising virtual hits is then synthesized or purchased and subjected to experimental bioassays to confirm their activity. mdpi.com

This process allows researchers to efficiently explore vast chemical spaces and identify novel structural motifs that may lead to more effective agents. nih.govmdpi.com

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. nih.govresearchgate.net This involves identifying reactants, products, intermediates, and, crucially, the transition state structures that connect them. By calculating the activation energies (the energy barrier from reactant to transition state), chemists can predict reaction feasibility, rates, and selectivity. researchgate.net

For this compound, key reactions include its formation (acylation of a hydrazide) and its subsequent reactions (e.g., forming hydrazones).

Acylation of Hydrazides: Theoretical studies on the acetylation of benzohydrazide derivatives provide significant insight into the mechanism of N-acylation. researchgate.net These studies suggest that the reaction does not proceed by a simple nucleophilic attack of the amine nitrogen. Instead, a keto-enol tautomerization of the hydrazide is a key pre-equilibrium step. The enol form is proposed to be the active nucleophile. researchgate.net The mechanism is described as a stepwise process where the rate-determining step is the nucleophilic attack of the enol tautomer on the acylating agent. researchgate.net

Hydrazone Formation: Hydrazides can react with aldehydes and ketones to form hydrazones, a fundamental reaction in organic chemistry. numberanalytics.comwikipedia.org The mechanism is well-established and proceeds via two main stages under acid catalysis:

Nucleophilic Addition : The terminal nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral intermediate known as a carbinolamine. numberanalytics.comkhanacademy.org

Dehydration : The carbinolamine intermediate is then protonated on the oxygen, turning the hydroxyl group into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom yields the final C=N double bond of the hydrazone. libretexts.orgresearchgate.net

Computational modeling of this pathway for this compound would involve calculating the free energies of the intermediates and transition states to confirm the energetic favorability and determine the rate-limiting step, which is often the dehydration. numberanalytics.com

Investigation of Biological Modulatory Activities: in Vitro and Mechanistic Perspectives

Enzyme Modulation and Kinetic Characterization

Identification of Specific Enzyme Targets (e.g., hydrolases, transferases, carbonic anhydrases)

There is no specific information available in the reviewed scientific literature identifying enzyme targets for N'-butanoyl-3-methylbenzohydrazide. However, the broader class of benzohydrazide (B10538) derivatives has been investigated for its interaction with various enzymes. Notably, these compounds have shown inhibitory activity against several enzyme classes, including hydrolases like carbonic anhydrases, cholinesterases, and urease. biointerfaceresearch.combenthamdirect.comnih.gov For instance, certain benzohydrazide derivatives have been identified as inhibitors of human carbonic anhydrase I and II isozymes. benthamdirect.com Others have been studied as inhibitors of acetylcholinesterase and butyrylcholinesterase. nih.gov Additionally, some benzohydrazones, which are closely related to benzohydrazides, have demonstrated inhibitory effects on enzymes such as α-glucosidase and monoamine oxidases. nih.govmdpi.com

Determination of Inhibition or Activation Kinetics (IC50, Ki, Vmax)

Specific kinetic data such as IC50, Ki, or Vmax values for the interaction of this compound with any enzyme are not documented in the available literature. Generally, when studying enzyme inhibitors, these parameters are crucial for quantifying their potency and understanding their mode of action. For example, studies on other benzohydrazide derivatives have reported IC50 values to express the concentration of the compound required to achieve 50% inhibition of enzyme activity. In one study, a series of benzohydrazide derivatives exhibited IC50 values in the micromolar range against carbonic anhydrase isozymes. benthamdirect.com Similarly, hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide showed IC50 values for acetylcholinesterase and butyrylcholinesterase inhibition, also in the micromolar range. nih.gov Kinetic studies on some N′-substituted benzylidene benzohydrazides revealed noncompetitive inhibition of α-glucosidase with remarkably low IC50 values. nih.gov

Table 1: Examples of Enzyme Inhibition Data for Various Benzohydrazide Derivatives (Not this compound)

| Compound Class | Target Enzyme | Reported Kinetic Parameters |

| Benzohydrazide Derivatives | Carbonic Anhydrase I & II | IC50 values in the range of 0.030 µM to 0.047 µM for the most potent inhibitors. benthamdirect.com |

| 4-(Trifluoromethyl)benzohydrazide-based hydrazones | Acetylcholinesterase (AChE) | IC50 values ranging from 46.8 to 137.7 µM. nih.gov |

| 4-(Trifluoromethyl)benzohydrazide-based hydrazones | Butyrylcholinesterase (BuChE) | IC50 values ranging from 19.1 to 881.1 µM. nih.gov |

| N′-substituted benzylidene benzohydrazide-1,2,3-triazoles | α-glucosidase | IC50 values as low as 0.01 µM to 0.02 µM for the most potent derivatives. nih.gov |

| Tosylated acyl hydrazone derivatives | Monoamine oxidase-A (MAO-A) | IC50 value of 1.54 µM for the most potent inhibitor. mdpi.com |

| Tosylated acyl hydrazone derivatives | Monoamine oxidase-B (MAO-B) | IC50 value of 3.64 µM for the most potent inhibitor. mdpi.com |

This table is for illustrative purposes to show the types of data generated for related compounds and does not represent data for this compound.

Elucidation of Molecular Mechanisms of Enzyme-Compound Interaction

The molecular mechanism of interaction between this compound and any specific enzyme has not been elucidated, as no target enzymes have been identified. For other benzohydrazide derivatives, molecular docking studies are often employed to predict the binding modes within the active site of an enzyme. benthamdirect.comnih.gov These computational studies can reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the inhibitor and amino acid residues of the enzyme. For instance, in a study on carbonic anhydrase inhibitors, molecular docking suggested how benzohydrazide derivatives could orient themselves within the enzyme's active site. benthamdirect.com Kinetic studies of other derivatives have revealed different types of inhibition, such as competitive or noncompetitive, which provides insight into whether the inhibitor binds to the active site or an allosteric site. nih.govnih.gov

Cellular Biology Investigations (In Vitro Models)

Assessment of Cellular Antiproliferative Effects in Defined Cell Lines

There is no specific research available assessing the cellular antiproliferative effects of this compound on any defined cell lines. However, the broader class of benzohydrazide and its derivatives has been a subject of interest in anticancer research, with many compounds demonstrating antiproliferative activity against various cancer cell lines. biointerfaceresearch.comnih.gov For example, some novel benzohydrazide derivatives containing dihydropyrazole moieties have shown potent antiproliferative activity against human lung cancer (A549), breast cancer (MCF-7), cervical cancer (HeLa), and hepatocellular cancer (HepG2) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Other studies have also reported the anticancer potential of benzohydrazide derivatives against human colorectal cancer (HCT116) cells. thepharmajournal.com

Table 2: Examples of Antiproliferative Activity for Various Benzohydrazide Derivatives (Not this compound)

| Compound Class | Cell Line | Reported Activity |

| Benzohydrazide-dihydropyrazole derivatives | A549, MCF-7, HeLa, HepG2 | IC50 values ranging from 0.15 to 100 µM. nih.gov |

| Benzohydrazide-triazole derivatives | HCT116 | IC50 value of 14.90 µM for the most potent compound. thepharmajournal.com |

This table is for illustrative purposes to show the types of data generated for related compounds and does not represent data for this compound.

Evaluation of Antimicrobial and Antifungal Activity in Culture Systems

No studies were found that specifically evaluated the antimicrobial or antifungal activity of this compound. However, the benzohydrazide scaffold is a common feature in many compounds investigated for their antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal strains. thepharmajournal.comallresearchjournal.com These studies often report the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For example, some benzohydrazide derivatives have shown activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, as well as fungal species like Aspergillus niger. allresearchjournal.com In some cases, the activity of these synthetic compounds has been compared to standard antibiotics and antifungals. Furthermore, quantitative structure-activity relationship (QSAR) studies have been conducted on certain benzohydrazides to understand how their chemical structure relates to their antifungal activity against phytopathogenic fungi like Botrytis cinerea. nih.gov

Analysis of Cellular Signaling Pathways and Protein Expression Modulation

The initial assessment of this compound involves a thorough examination of its impact on cellular signaling pathways and the modulation of protein expression. Recent advancements in proteomics have provided powerful tools for dissecting the complex molecular responses of cells to chemical compounds. researchgate.net By employing techniques such as mass spectrometry-based proteomics, researchers can generate a comprehensive map of the cellular proteome following treatment with the compound. researchgate.net This allows for the identification of subtle yet significant changes in protein levels, offering clues to the compound's mechanism of action. researchgate.net

Clustering analysis of differentially expressed proteins can reveal enrichment in specific metabolic or signaling pathways. researchgate.net For instance, a significant alteration in the levels of proteins involved in a particular pathway, such as the MAPK or PI3K/Akt signaling cascades, would suggest that this compound may exert its effects through these networks. Furthermore, identifying consistent changes in specific proteins across multiple cell lines can help prioritize targets for further investigation. researchgate.net

A hypothetical study on this compound might reveal the following changes in protein expression in a lung cancer cell line:

| Protein | Fold Change (log2) | Associated Pathway | Potential Implication |

|---|---|---|---|

| Protein Kinase B (Akt) | -1.5 | PI3K/Akt Signaling | Inhibition of cell survival and proliferation |

| Cyclin D1 | -2.0 | Cell Cycle Regulation | Induction of cell cycle arrest |

| Bcl-2 | -1.8 | Apoptosis | Promotion of programmed cell death |

| NF-κB | -1.2 | Inflammation | Anti-inflammatory effects |

This data would suggest that this compound has potential as an anti-cancer agent by downregulating key proteins involved in cell survival, proliferation, and inflammation.

Phenotypic Screening and Target Deconvolution Strategies

Phenotypic screening is a powerful approach to discover novel bioactive compounds by identifying molecules that induce a desired change in cellular or organismal phenotype, without prior knowledge of the drug's target. nih.govnih.gov This method is particularly valuable for identifying first-in-class drugs. nih.gov In the case of this compound, a phenotypic screen could be designed to identify its potential therapeutic effects, such as inhibiting cancer cell growth or modulating immune responses. nih.gov

Once a bioactive hit like this compound is identified through a phenotypic screen, the critical next step is target deconvolution—the process of identifying the molecular target(s) responsible for the observed phenotype. nih.govdrughunter.com Several strategies are employed for target deconvolution, broadly categorized into chemical probe-based methods, label-free methods, and indirect methods. drughunter.com

Chemical Probe-Based Methods: These involve modifying the compound with a reactive group and/or an affinity tag to facilitate the isolation and identification of its binding partners. nih.govdrughunter.com

Label-Free Methods: Techniques like thermal stability profiling (e.g., CETSA®) and proteolytic stability profiling (e.g., DARTS) assess the ability of a compound to stabilize its target protein against denaturation or degradation, thus avoiding the need for chemical modification of the compound. drughunter.com

Indirect Methods: Genetic approaches such as resistance screening or chemogenomic profiling can identify genes that, when mutated or their expression is altered, confer resistance or sensitivity to the compound, thereby pointing to the target pathway or protein. drughunter.com

For example, if a phenotypic screen reveals that this compound inhibits the M2 polarization of macrophages, a key process in multiple sclerosis, further investigation would be warranted. nih.gov

Ligand-Induced Protein Degradation Studies (e.g., PROTAC principles)

A particularly exciting avenue of investigation for this compound is its potential to act as a ligand for inducing protein degradation. Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that aims to eliminate disease-causing proteins rather than just inhibiting their function. sci-hub.senjbio.com This is often achieved through heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs), which bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. sci-hub.senjbio.comnih.gov

The investigation of this compound in this context would involve assessing its ability to either directly induce degradation or serve as a building block for a PROTAC.

A key step in the canonical TPD pathway is the ubiquitination of the target protein. sci-hub.senih.gov To investigate if this compound can mediate this process, researchers would perform in vitro ubiquitination assays. These assays would typically include the purified target protein, E1, E2, and a specific E3 ligase, along with ubiquitin and ATP. The addition of this compound (or a PROTAC derived from it) would be assessed for its ability to promote the formation of polyubiquitin (B1169507) chains on the target protein, which can be detected by western blotting.

Interestingly, some compounds can induce protein degradation through ubiquitin-independent mechanisms by directly localizing target proteins to the 20S proteasome. nih.gov Therefore, it would also be crucial to investigate whether this compound-mediated degradation persists in the presence of inhibitors of ubiquitination.

The ultimate goal of a TPD agent is to reduce the cellular levels of a specific target protein. To assess the effect of this compound on protein turnover, pulse-chase experiments using cycloheximide (B1669411) (a translation inhibitor) can be performed. nih.gov By monitoring the levels of the target protein over time in the presence and absence of the compound, its half-life can be determined, confirming that the compound induces degradation rather than inhibiting synthesis. nih.gov

Specificity is a critical attribute of any therapeutic agent. The selectivity of this compound-induced degradation would be assessed using proteome-wide analyses. This would reveal whether the compound selectively degrades the intended target or has off-target effects on other proteins. The selection of the E3 ligase recruiter and the linker length in a PROTAC design are critical determinants of degradation efficiency and specificity. nih.gov

A hypothetical study could yield the following data on the degradation of a target protein, for instance, Bruton's tyrosine kinase (BTK), a target in B-cell malignancies:

| Compound | Concentration (nM) | BTK Degradation (%) | Off-Target Protein X Degradation (%) |

|---|---|---|---|

| This compound-PROTAC | 10 | 85 | 5 |

| This compound-PROTAC | 50 | 95 | 8 |

| Inactive Control | 50 | 2 | 1 |

This data would indicate that a PROTAC incorporating this compound is a potent and specific degrader of BTK.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Structural Modifications and Their Impact on Biological Modulation

The biological activity of diacylhydrazine derivatives is highly sensitive to structural modifications of both the N-acyl and N'-benzoyl moieties. In the realm of insecticidal diacylhydrazines, which function as ecdysone (B1671078) receptor agonists, extensive SAR studies have revealed key determinants of potency.

The N'-benzoyl group, in this case, 3-methylbenzoyl, plays a crucial role in binding to the target receptor. Studies on analogous compounds have shown that the nature and position of substituents on this aromatic ring significantly influence insecticidal activity. For instance, research on a series of diacylhydrazine derivatives targeting pests like Helicoverpa armigera and Plutella xylostella revealed that a simple phenyl group at this position can confer excellent activity. nih.gov The introduction of certain substituents can either enhance or diminish this activity. For example, a fluorine atom at the 4-position of the benzene (B151609) ring was found to slightly increase activity, while heterocyclic rings like pyridine (B92270) or pyrazole (B372694) had a negative impact. nih.gov The 3-methyl group in N'-butanoyl-3-methylbenzohydrazide, being a small, electron-donating group, likely contributes to a specific steric and electronic profile that influences receptor binding. In a related context, 3,5-dimethyl substitution on the benzoyl ring has been identified as a highly efficient substituent pattern in some benzoheterocyclic diacylhydrazines. acs.orgnih.gov

The following table summarizes the impact of substitutions on the N'-benzoyl ring from studies on related diacylhydrazine insecticides, which can be used to infer the potential activity profile of derivatives of this compound.

| Compound Series | Substituent (R) on Benzoyl Ring | Observed Activity against P. xylostella | Reference |

| Diacylhydrazines containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold | Phenyl | Good | nih.gov |

| 4-Fluorophenyl | Good (slightly enhanced) | nih.gov | |

| 3,4,5-Trifluorophenyl | Decreased | nih.gov | |

| Pyridine | Weaker | nih.gov | |

| Pyrazole | Weaker | nih.gov |

Identification of Critical Pharmacophoric Elements for Activity

The pharmacophore of a molecule represents the essential three-dimensional arrangement of functional groups required for biological activity. For diacylhydrazine-based insecticides, the key pharmacophoric elements are well-established. The general model includes a lipophilic pocket-binding group (often a tert-butyl group, though other alkyl chains can serve a similar purpose), a central hydrazine (B178648) backbone, and a substituted benzoyl moiety.

Influence of Conformational Flexibility and Stereochemistry on Functional Profiles

The three-dimensional shape of a molecule, dictated by its conformational flexibility and stereochemistry, is a critical determinant of its biological function. Diacylhydrazines are known to be nonplanar molecules with significant rotational barriers around the N-N bond. acs.org The relative orientation of the two carbonyl groups and the substituents on the acyl moieties can lead to different conformers, some of which may be more biologically active than others.

Studies on N-methyl-N,N'-diacylhydrazines have shown that noncovalent interactions can control the conformational preferences of the amide bonds, leading to the stabilization of specific rotamers in solution. nih.govsnu.edu.in This conformational control can have a profound impact on how the molecule presents its pharmacophoric features to a biological target. For this compound, rotation around the N-N and N-CO bonds would result in a dynamic equilibrium of different conformers. The energetically preferred conformation, which would be influenced by the steric bulk of the butanoyl and 3-methylbenzoyl groups, would be the one that dictates its binding affinity to a receptor.

Furthermore, N-acylhydrazones can exist as geometric isomers (E/Z) around the C=N bond and as cis/trans conformers around the amide C-N bond. nih.govresearchgate.net While this compound does not have a C=N double bond, the principles of conformational isomerism around the amide bonds are still relevant.

Establishment of Correlations between Structural Features and Desired Selectivity

Selectivity is a crucial aspect of modern bioactive compounds, particularly in insecticides where the goal is to target specific pests while sparing beneficial organisms and non-target species. The structural features of diacylhydrazines play a significant role in determining their selectivity.

The substitution pattern on the benzoyl ring is a key factor influencing selectivity. Different insect species have ecdysone receptors with slightly different ligand-binding pocket architectures. Therefore, a substituent that enhances binding in one species may not have the same effect in another. Research has shown that different benzoheterocyclic analogues of diacylhydrazines exhibit varying structure-activity relationships depending on the insect species. acs.orgnih.gov This suggests that by carefully tuning the substituents on the benzoyl ring, it is possible to achieve a desired selectivity profile. For this compound, the 3-methyl group would contribute to its selectivity profile.

Rational Design Principles for Enhanced Biological Modulators

The insights gained from SAR and SPR studies on diacylhydrazines provide a foundation for the rational design of new and improved biological modulators based on the this compound scaffold.

One key principle is bioisosteric replacement . This involves substituting parts of the molecule with other groups that have similar physical or chemical properties to enhance a desired biological or physical property without making a significant change to the chemical structure. For example, the 3-methyl group on the benzoyl ring could be replaced with other small alkyl groups, halogens, or methoxy (B1213986) groups to probe the steric and electronic requirements of the receptor binding pocket.

Another principle is scaffold hopping , where the core diacylhydrazine structure is replaced with a different chemical scaffold that maintains the same three-dimensional arrangement of the key pharmacophoric features.

Furthermore, conformational constraint can be a powerful design strategy. By introducing structural elements that restrict the molecule's conformational flexibility, it is possible to lock it into its most active conformation, thereby increasing its potency and potentially its selectivity.

The combination of active groups and the principles of aromatic group bioisosterism are guiding strategies in the design of novel diacylhydrazine and acylhydrazone derivatives with high insecticidal activity. mdpi.comresearchgate.net The design of new insecticides often involves a steric model of diaryl insecticides, which has been used for the synthesis of new highly active compounds with low toxicity to mammals. nih.gov

Based on the information available, a detailed article focusing solely on the chemical compound “this compound” and its advanced analytical methodologies cannot be generated. There is a lack of specific research and readily available data for this particular compound within the public domain. Consequently, the creation of a thorough, informative, and scientifically accurate article that adheres to the provided, detailed outline is not feasible at this time.

Chromatographic Method Development and Validation: Specific HPLC and GC methods developed for its analysis, including columns, mobile phases, and validation parameters.

Hyphenated Techniques: Application of LC-MS/MS and GC-MS for its identification and characterization.

Sample Preparation: Validated strategies for extracting the compound from various complex matrices.

Degradation Studies: Results from forced degradation studies (oxidative, hydrolytic, photolytic, thermal) to understand its stability and degradation products.

Without access to such specific scientific literature, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Analytical Methodologies for Research and Characterization

Characterization of Degradation Products and Stability Profiles Under Controlled Laboratory Conditions

Structural Elucidation of Degradants using Advanced Analytical Techniques

The stability of a chemical entity is a critical attribute, and understanding its degradation pathways is essential. For N'-butanoyl-3-methylbenzohydrazide, forced degradation studies under conditions such as acid and base hydrolysis, oxidation, and photolysis would be performed to intentionally generate degradation products. The structural elucidation of these resulting degradants relies on the application of advanced analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful hyphenated technique is indispensable for separating the parent compound from its degradants and providing initial structural information. In a typical workflow, a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used to separate the components of a stressed sample. The separated components then enter the mass spectrometer for detection and fragmentation analysis.

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap-based systems, would provide highly accurate mass measurements of the parent ion and its fragments. This data is crucial for determining the elemental composition of the degradants. Tandem mass spectrometry (MS/MS) experiments involve selecting a specific degradant ion, fragmenting it, and analyzing the resulting product ions. This fragmentation pattern provides vital clues about the molecule's structure and the location of chemical modifications.

For this compound, a primary degradation pathway would likely be the hydrolysis of the amide bond, yielding 3-methylbenzoic acid and butanohydrazide. The table below illustrates a hypothetical scenario of degradation products and their characterization using LC-MS/MS.

Table 1: Hypothetical Degradation Products of this compound and their Mass Spectral Data

| Compound Name | Potential Degradation Pathway | Expected [M+H]⁺ (m/z) | Key MS/MS Fragments (m/z) |

| This compound | - | 207.1133 | 135.0446, 89.0602 |

| 3-methylbenzoic acid | Hydrolysis | 137.0599 | 119.0497 |

| Butanohydrazide | Hydrolysis | 103.0817 | 71.0602 |

| 3-methylbenzohydrazide (B76409) | De-butoylation | 151.0817 | 135.0446, 119.0497 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS provides information on mass and fragmentation, NMR spectroscopy (¹H, ¹³C, and 2D-NMR techniques like COSY and HSQC) offers definitive structural confirmation. researchgate.netnih.gov After isolation of a specific degradant, NMR analysis can map out the complete chemical structure. For instance, in the case of this compound, the disappearance of signals corresponding to the butanoyl group and the appearance of new signals would confirm hydrolysis. The duplication of some peaks in ¹H- and ¹³C-NMR spectra of N-acylhydrazones can indicate the presence of stereoisomers in solution. researchgate.netnih.govmdpi.com

Application of Quality by Design (QbD) Principles in Analytical Method Development

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. rjptonline.org When applied to analytical methods, it is often referred to as Analytical QbD (AQbD). researchgate.netresearchgate.net The goal of AQbD is to develop robust and reliable analytical methods that consistently meet their intended performance criteria. americanpharmaceuticalreview.com

For developing a stability-indicating HPLC method for this compound, the QbD approach would involve the following key steps:

Define the Analytical Target Profile (ATP): The first step is to clearly define the goals of the analytical method. ijpsjournal.comnih.gov This includes specifying what needs to be measured (the parent compound and its potential degradants), the required performance characteristics such as accuracy, precision, linearity, and the sensitivity needed to quantify impurities at a certain level (e.g., 0.05%). nih.gov

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): The CQAs are the performance characteristics of the method that must be controlled to ensure the desired quality. For an HPLC method, these include resolution between adjacent peaks, peak tailing, and retention time. The CMPs are the method variables that can impact the CQAs. These can include mobile phase composition (e.g., pH, organic solvent ratio), column temperature, and flow rate. sepscience.com

Risk Assessment: A risk assessment, using tools like a fishbone diagram or Failure Mode and Effects Analysis (FMEA), is conducted to identify and rank the CMPs that are most likely to affect the CQAs. sepscience.comresearchgate.net This helps to focus the experimental work on the most critical parameters.

Design of Experiments (DoE): Instead of a one-factor-at-a-time approach, DoE is used to systematically study the effects of multiple CMPs and their interactions on the CQAs. ijpsjournal.comresearchgate.net For an HPLC method, a central composite or Box-Behnken design could be employed to investigate the effects of factors like mobile phase pH, percentage of organic solvent, and column temperature on the resolution and tailing factor.

Establish a Method Operable Design Region (MODR): The data from the DoE is used to create a mathematical model that defines the MODR. The MODR is a multidimensional space of the tested parameters within which the method is proven to perform robustly and meet all predefined acceptance criteria. researchgate.net

Define a Control Strategy and Continuous Improvement: The control strategy includes setting appropriate system suitability criteria and operational ranges for the CMPs to ensure the method consistently operates within the MODR. The method's performance is monitored over its lifecycle, and the knowledge gained can be used for continuous improvement. researchgate.net

The table below provides an example of a QbD framework for the development of an HPLC method for this compound.

Table 2: Example of a QbD Framework for HPLC Method Development

| QbD Element | Application to HPLC Method for this compound |

| Analytical Target Profile (ATP) | To develop a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products with a limit of quantification ≤ 0.05%. |

| Critical Quality Attributes (CQAs) | Resolution (Rs > 2.0) between all peaks, Tailing factor (T ≤ 1.5), Retention time of the parent peak (5-10 min). |

| Critical Method Parameters (CMPs) | Mobile phase pH, Gradient slope, Column temperature, Flow rate. |

| Risk Assessment Tool | Fishbone (Ishikawa) Diagram. |

| Design of Experiments (DoE) | Central Composite Design to study the effect of pH, gradient, and temperature. |

| Method Operable Design Region (MODR) | A defined range for pH, gradient, and temperature where all CQAs are met. For example, pH 3.0-4.5, Organic phase 30-50%, Temperature 25-35°C. |

| Control Strategy | System suitability test including resolution, tailing factor, and precision of replicate injections. |

By employing these advanced analytical and systematic development strategies, a comprehensive understanding of this compound can be achieved, ensuring the quality and reliability of data generated for this compound.

Future Directions and Emerging Research Avenues for N Butanoyl 3 Methylbenzohydrazide

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The benzohydrazide (B10538) scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide array of activities including antimicrobial, anticancer, and anti-inflammatory properties. biointerfaceresearch.com The core structure, characterized by the -CONH-N=CH- group, is largely responsible for these significant biological effects. For N'-butanoyl-3-methylbenzohydrazide, future research should systematically explore its potential to interact with a diverse range of biological targets beyond its currently understood functions.

Initial investigations could focus on screening the compound against panels of kinases, proteases, and other enzymes that are frequently implicated in human diseases. For instance, certain benzohydrazide derivatives have shown promise as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase, which is crucial in various cancers. nih.gov A research program could assess the inhibitory activity of this compound against a panel of cancer-related kinases.

Furthermore, the structural similarities to known antitubercular agents like isoniazid (B1672263) suggest that exploring its efficacy against Mycobacterium tuberculosis and other pathogenic microbes is a worthy endeavor. Many N-acyl hydrazone compounds, a class to which this compound belongs, have demonstrated potent and selective anticancer activities, making this a primary area for future investigation. acs.orgnih.govnih.gov

Unraveling the precise mechanism of action will be critical. This involves moving beyond simple activity screens to detailed cellular and molecular studies. Techniques such as thermal shift assays, affinity chromatography, and chemoproteomics can identify direct binding partners within the cell. Subsequent validation through genetic and pharmacological approaches will be necessary to confirm these targets and elucidate the downstream signaling pathways affected by the compound.

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Design and Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by dramatically accelerating the design-make-test-analyze cycle. nih.govresearchgate.netnih.gov These computational tools can be powerfully applied to the future development of this compound.

Generative AI models can explore a vast chemical space to design novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties. springernature.commdpi.com By training these models on large datasets of known active and inactive molecules, algorithms can learn the complex structure-activity relationships (SAR) that govern biological effects. mdpi.com For instance, a collaborative framework integrating a large language model with chemical fragment spaces could efficiently explore new lead compounds. arxiv.org

A hypothetical workflow could involve using AI to generate a virtual library of thousands of derivatives, followed by ML-driven screening to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This synergy between computational prediction and empirical validation represents a powerful paradigm for modern medicinal chemistry. nih.govresearchgate.net

Potential Applications in Material Science or Supramolecular Chemistry

Beyond its biological potential, the this compound structure lends itself to intriguing applications in material science and supramolecular chemistry. The hydrazone moiety is known for its ability to coordinate with metal ions and to participate in hydrogen bonding, which are key interactions for building larger, ordered structures. rsc.orgyoutube.com

One promising avenue is the development of novel supramolecular gels. Acylhydrazone groups can act as self-assembly sites, driving the formation of stable gel networks in certain solvents. rsc.org These materials can be responsive to external stimuli like temperature or the presence of specific ions, making them candidates for applications in sensing, controlled release, or as scaffolds for tissue engineering. rsc.orgrsc.org For example, a recently developed acylhydrazone-based gel demonstrated the ability to act as a fluorescent sensor for iron (Fe³⁺) and hydrogen phosphate (B84403) (H₂PO₄⁻) ions. rsc.org

The ability of the hydrazide functional group to act as a ligand for metal centers also opens the door to creating novel coordination polymers or metal-organic frameworks (MOFs). By carefully selecting metal ions and reaction conditions, it may be possible to synthesize materials with unique porous structures, catalytic activities, or magnetic properties. The principles of host-guest chemistry, where a larger host molecule encapsulates a smaller guest, could also be explored. youtube.com The defined cavity of a supramolecular assembly derived from this compound could potentially be used for molecular recognition or catalysis. youtube.comrsc.org

Development of Advanced Delivery Systems for In Vitro Cellular Studies

To accurately assess the biological activity of this compound in cellular assays, overcoming challenges related to its potential low aqueous solubility is crucial. mdpi.comacs.org Advanced drug delivery systems can enhance the compound's bioavailability in in vitro settings, ensuring that experimental results are reliable and reproducible.

Liposomes, which are vesicles composed of lipid bilayers, are a versatile option for encapsulating both hydrophobic and hydrophilic molecules. nih.govnih.gov They can protect the compound from degradation and facilitate its entry into cells. nih.gov The properties of liposomes, such as size and surface charge, can be tailored to optimize cellular uptake. nih.gov

Another approach involves the use of lipid-polymer hybrid nanoparticles or other nanostructures. mdpi.comnih.gov These systems can improve the solubility of hydrophobic drugs and can be surface-functionalized with targeting ligands to direct them to specific cell types or receptors. nih.govnih.gov For particularly hydrophobic compounds, self-emulsifying drug delivery systems (SEDDS) or the formation of hydrophobic ion pairs can significantly increase solubility and membrane permeability. acs.org

Carrier-free self-assembly is another emerging strategy, where drug molecules themselves, perhaps with minor chemical modification, form nanoparticles. rsc.orgnih.gov This approach maximizes the drug loading and avoids the need for potentially interfering carrier materials. Developing and characterizing such formulations for this compound will be a critical step in enabling robust and advanced in vitro biological studies. acs.org

Collaborative Research Frameworks and Open Science Initiatives

The complexity and cost of modern scientific research, particularly in drug discovery, necessitate collaborative approaches. nih.govacs.org Advancing the study of this compound would be greatly accelerated by embracing collaborative research frameworks and open science initiatives. nih.gov

Public-private partnerships, collaborations between academic labs and pharmaceutical companies, and engagement with not-for-profit organizations can bring together complementary expertise and resources. acs.orgnih.gov Such collaborations can range from sharing compound libraries for screening to joint research projects focused on a specific biological target or disease area. slideshare.net For a compound in the early stages of investigation like this compound, these partnerships can provide access to specialized screening platforms, technological resources, and deep institutional knowledge that may not be available to a single research group. acs.org

Open science models, which promote the unrestricted sharing of research outputs like chemical probes and data, can also play a pivotal role. nih.gov Initiatives where companies share small molecules openly have successfully shed light on understudied proteins and accelerated the validation of new drug targets. nih.gov By making this compound and its associated data openly available, the global scientific community could be engaged to explore its potential, reducing duplication of effort and fostering innovation. nih.govnih.gov This transparent and cooperative mindset is essential for efficiently translating basic scientific discoveries into tangible benefits. nih.gov

Q & A

Basic Research Questions